molecular formula C26H29FN4O4S2 B11263057 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B11263057
M. Wt: 544.7 g/mol
InChI Key: XAMUWJHMOBXRBD-UHFFFAOYSA-N
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Description

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H29FN4O4S2 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
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Biological Activity

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidinone core substituted with a sulfonyl group and a piperazinyl moiety, which are known to influence its biological interactions significantly. The presence of fluorine and butyl groups enhances the lipophilicity and possibly the bioavailability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group can participate in hydrogen bonding and π-π stacking interactions, which may modulate the activity of enzymes and receptors. Additionally, the piperazine ring is often associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

Activity TypeFindings
Antibacterial Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antifungal Showed moderate antifungal activity in vitro against various fungal strains.
Enzyme Inhibition Inhibits acetylcholinesterase (AChE) and urease, indicating potential for treating Alzheimer's disease and urinary infections.
Cytotoxicity Displayed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against several bacterial strains, revealing an IC50 value lower than that of conventional antibiotics such as ciprofloxacin . This suggests that the compound could be a promising candidate for developing new antibacterial agents.
  • Enzyme Inhibition : Research demonstrated that the compound effectively inhibits AChE with an IC50 value comparable to established inhibitors . This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Cytotoxicity Testing : In vitro tests on various cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the piperazine ring have been shown to increase both potency and selectivity against targeted biological pathways .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of the compound with target proteins. The results suggest that the compound forms stable complexes with AChE and other enzymes involved in neurotransmission, supporting its role as a potential therapeutic agent .

Properties

Molecular Formula

C26H29FN4O4S2

Molecular Weight

544.7 g/mol

IUPAC Name

5-(4-butylphenyl)sulfonyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C26H29FN4O4S2/c1-2-3-4-19-5-11-22(12-6-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)21-9-7-20(27)8-10-21/h5-12,17H,2-4,13-16,18H2,1H3,(H,28,29,33)

InChI Key

XAMUWJHMOBXRBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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